

## Application Notes and Protocols for Measuring REGN1909 Concentration in Serum

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For Researchers, Scientists, and Drug Development Professionals

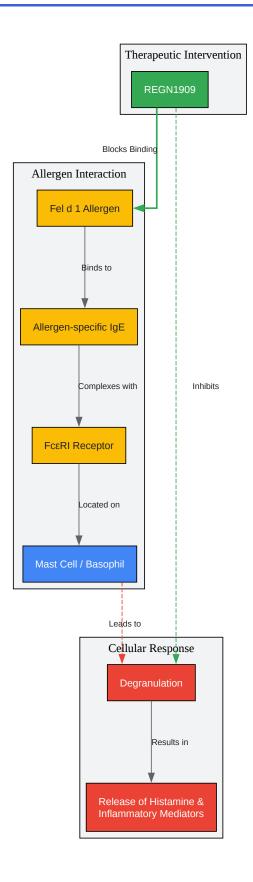
## Introduction

REGN1909 is a fully human IgG4 monoclonal antibody that, in combination with REGN1908, targets the major cat allergen Fel d 1. This antibody cocktail is designed to prevent allergic responses by blocking the interaction between the allergen and IgE antibodies. Accurate measurement of REGN1909 concentration in serum is critical for pharmacokinetic (PK) studies, dose-response evaluations, and overall clinical development. This document provides detailed methodologies for the quantification of REGN1909 in human serum, focusing on a validated enzyme-linked immunosorbent assay (ELISA).

## **Signaling Pathway of REGN1908-1909**

REGN1908 and REGN1909 are designed to intercept the Fel d 1 allergen before it can bind to allergen-specific IgE antibodies complexed with the high-affinity IgE receptor (FcɛRI) on the surface of mast cells and basophils. By binding to distinct epitopes on Fel d 1, the antibody cocktail effectively neutralizes the allergen. This prevention of allergen-IgE cross-linking inhibits the degranulation of mast cells and basophils, thereby blocking the release of histamine and other inflammatory mediators that trigger the early allergic response.[1]





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Figure 1: Signaling pathway of REGN1909 in preventing allergic response.



## **Quantitative Data Summary**

Pharmacokinetic data for REGN1909, administered as part of the REGN1908-1909 cocktail, demonstrates linear and dose-proportional kinetics. The following table summarizes key pharmacokinetic parameters following a single subcutaneous administration.

Dose Level (mg)	Cmax (mg/L)	Tmax (days)	AUC (mg*day/L)
150	-	-	-
300	-	-	-
600	72.7 (total antibodies)	8.2	-

Note: Specific Cmax and AUC for each dose level of REGN1909 alone were not detailed in the provided search results. The Cmax for the 600 mg dose represents the total concentration of both antibodies.

A single 600 mg dose of the antibody cocktail can maintain total mean serum concentrations above the target of approximately 10 mg/L for 8-12 weeks.[1][2]

# Experimental Protocols Enzyme-Linked Immunosorbent Assay (ELISA) for REGN1909

This protocol describes a sandwich ELISA for the quantitative measurement of REGN1909 in human serum.

#### Materials:

- 96-well microtiter plates
- Anti-REGN1909 capture antibody
- · Recombinant REGN1909 standard
- Biotinylated anti-human IgG detection antibody



- Streptavidin-Horseradish Peroxidase (HRP) conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay buffer (e.g., PBS with 1% BSA)
- Human serum samples and quality controls (QCs)
- Microplate reader

#### Protocol:

- Coating: Coat the wells of a 96-well microtiter plate with the anti-REGN1909 capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
- · Washing: Wash the plate three times with wash buffer to remove unbound capture antibody.
- Blocking: Block non-specific binding sites by adding assay buffer to each well and incubating for 1-2 hours at room temperature.
- Sample and Standard Incubation: Wash the plate three times. Add prepared standards, QCs, and serum samples to the wells. Incubate for 2 hours at room temperature.
- Detection Antibody Incubation: Wash the plate three times. Add the biotinylated anti-human IgG detection antibody to each well and incubate for 1 hour at room temperature.
- Enzyme Conjugate Incubation: Wash the plate three times. Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
- Substrate Development: Wash the plate five times. Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a suitable color develops.
- Reaction Stoppage: Stop the reaction by adding the stop solution to each well.

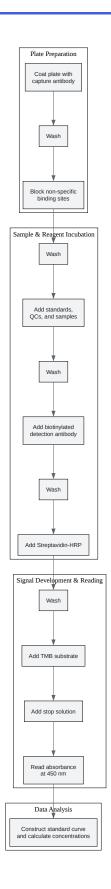






- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations using a four-parameter logistic regression model.[1]
   Determine the concentration of REGN1909 in the samples and QCs from this standard curve. The lower limit of quantification (LLOQ) for this assay has been validated at 0.078 mg/L.[1]





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Figure 2: Experimental workflow for the ELISA-based measurement of REGN1909.



## **Sample Preparation for Serum Analysis**

Proper sample handling and preparation are crucial for accurate quantification of REGN1909.

#### Materials:

- Whole blood collection tubes (e.g., serum separator tubes)
- Centrifuge
- Pipettes and sterile, low-protein-binding microcentrifuge tubes
- -80°C freezer for long-term storage

#### Protocol:

- Blood Collection: Collect whole blood into serum separator tubes.
- Clotting: Allow the blood to clot at room temperature for at least 30 minutes.
- Centrifugation: Centrifuge the tubes at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the serum from the blood cells.
- Aliquoting: Carefully aspirate the serum and transfer it into sterile, low-protein-binding microcentrifuge tubes. Avoid disturbing the buffy coat.
- Storage: For immediate analysis, store the serum at 4°C. For long-term storage, store aliquots at -80°C to prevent freeze-thaw cycles.

## Conclusion

The accurate measurement of REGN1909 in serum is essential for the continued development of this therapeutic antibody. The provided ELISA protocol offers a validated and robust method for quantifying REGN1909 concentrations in a clinical research setting. Adherence to proper sample handling and a validated analytical protocol will ensure high-quality data for pharmacokinetic and pharmacodynamic assessments.



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### References

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